![molecular formula C19H17FN2O2 B2802174 1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 898438-16-9](/img/structure/B2802174.png)
1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione, commonly known as EFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPM is a pyrazine derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.
Scientific Research Applications
Synthesis and Bioactivity
Pyrazine derivatives have been synthesized and evaluated for various bioactivities, including analgesic, anti-inflammatory, antipyretic activities, and platelet antiaggregating activities. For example, 4H-thieno[3,4-c]pyrazole derivatives demonstrated significant bioactivity in preclinical models, highlighting the potential for therapeutic applications in pain management, inflammation, and fever reduction, as well as potential cardiovascular benefits through platelet aggregation inhibition (Menozzi et al., 1992).
Fluorinated Pyrazole Derivatives
The regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone illustrates the chemical versatility of pyrazine-related compounds. These derivatives were created through reactions with per(poly)fluorophenylhydrazines, yielding compounds with potential applications in material science, pharmaceuticals, and agrochemicals due to their unique structural and electronic properties (Song & Zhu, 2001).
Antioxidant and Antimicrobial Properties
Some pyrazine derivatives have been explored for their antioxidant and antimicrobial properties. Novel pyrazole derivatives, for example, have shown promise as anti-inflammatory and antimicrobial agents, indicating potential applications in treating infections and conditions associated with oxidative stress (Bekhit, Ashour, & Guemei, 2005).
Polymer Photovoltaic Applications
Pyrazine derivatives have also found applications in the field of materials science, particularly in the development of polymer-based photovoltaic devices. The synthesis of polymers incorporating pyrazine units, such as poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine), has been investigated for their potential to serve as active layers in solar cells due to their favorable optical and electrochemical properties (Li et al., 2010).
properties
IUPAC Name |
1-(3-ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-14-5-4-8-17(12-14)22-10-9-21(18(23)19(22)24)13-15-6-3-7-16(20)11-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJAFPCOIHACIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

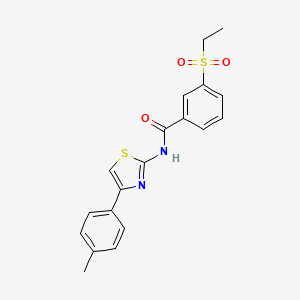
![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)
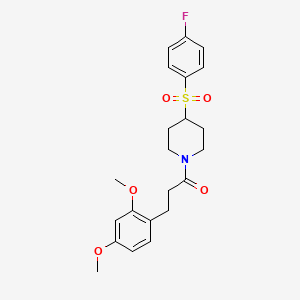
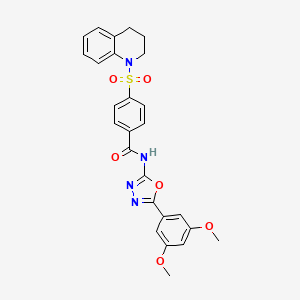
![(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2802101.png)
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)
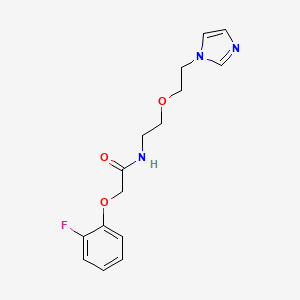
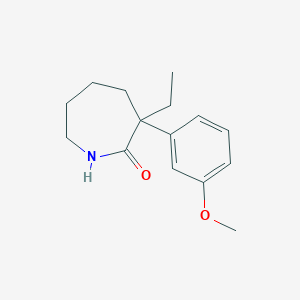

![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)
![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)
![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)